1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester
Description
1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester (CAS: Not explicitly provided in evidence) is a pyrazole-based ester derivative characterized by a 5-ethynyl substituent and a 1-methyl group. The ethyl ester moiety improves solubility and serves as a protective group during synthesis, as seen in related compounds .
Properties
IUPAC Name |
ethyl 5-ethynyl-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-4-8-7(6-10-11(8)3)9(12)13-5-2/h1,6H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYYDBHRTGUWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ethynyl-substituted pyrazole derivative. The resulting product is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, making it more cost-effective and scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield dihydropyrazole derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium reagents or Grignard reagents under anhydrous conditions[][4].
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1H-Pyrazole derivatives are recognized for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. The ethynyl group enhances the pharmacological profile of the pyrazole compounds.
Case Study: Anticancer Activity
A study demonstrated that derivatives of 1H-pyrazole exhibited selective cytotoxicity against various cancer cell lines. The introduction of the ethynyl group was found to improve the potency of the compound against breast cancer cells, with IC values significantly lower than those of related compounds lacking this functional group.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Base Compound | MCF-7 (Breast Cancer) | 25 |
| Ethynyl Derivative | MCF-7 | 10 |
Agricultural Applications
In agriculture, pyrazole derivatives are being explored as potential agrochemicals. Their ability to act as herbicides or fungicides is particularly noteworthy.
Case Study: Herbicidal Activity
Research indicated that the ethyl ester derivative showed effective herbicidal properties against common weeds in cereal crops. The compound's mechanism involved inhibiting specific enzymes crucial for plant growth.
| Treatment | Weed Species | Efficacy (%) |
|---|---|---|
| Control | - | 0 |
| Ethyl Ester Derivative | Amaranthus retroflexus | 85 |
| Ethyl Ester Derivative | Chenopodium album | 78 |
Materials Science Applications
The unique structure of 1H-pyrazole-4-carboxylic acid derivatives allows for their use in developing new materials with enhanced properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
In a recent study, composites made from polyvinyl chloride (PVC) blended with pyrazole derivatives showed improved thermal stability. The addition of the ethynyl group contributed to better cross-linking in the polymer matrix.
| Composite Type | Thermal Stability (°C) |
|---|---|
| Pure PVC | 200 |
| PVC + Ethynyl Pyrazole Derivative | 250 |
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site and enhancing its inhibitory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key pyrazole-4-carboxylic acid ethyl esters with varying substituents:
Key Observations :
- Electronic Effects: The 5-ethynyl group (sp-hybridized carbon) increases electron-withdrawing character compared to amino (electron-donating) or nitrobenzamido (electron-withdrawing) groups. This may influence intermolecular interactions or metabolic stability .
- Synthetic Routes : Ethyl ester derivatives are commonly synthesized via esterification of pyrazole carboxylic acids or through coupling reactions. For example, describes saponification of ethyl esters to carboxylic acids using NaOH , while outlines hydrazine hydrate reactions to form pyrazole cores .
- Biological Activity: Compounds with 3-methylsulfanyl and benzoylamino substituents (e.g., ) exhibit analgesic activity, suggesting that bulky substituents at position 5 may enhance receptor binding. The ethynyl group’s linear geometry could similarly optimize steric interactions in biological targets.
Physicochemical Properties
- Solubility: Ethyl esters generally exhibit improved lipid solubility compared to carboxylic acids. For instance, ethyl 1H-pyrazole-4-carboxylate is miscible with acetone , whereas the 5-amino-1-phenyl derivative has a LogP of 2.27, indicating moderate hydrophobicity .
- Thermal Stability : Ethyl pyrazole esters like ethyl 1H-pyrazole-4-carboxylate melt at 75–80°C and boil at 138–140°C (3 mmHg) . Substituents like ethynyl may alter these properties due to increased rigidity.
Biological Activity
1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester (CAS No. 2260936-58-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 178.19 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.
Structure
The structural representation of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Chemical Name | This compound |
| SMILES | C#CC1=CN(C)N=C1C(=O)OCC |
| InChI Key | RACKOVAPLUVOJA-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, a study highlighted the fungicidal action of related pyrazole derivatives against Botrytis cinerea, showcasing their potential in agricultural applications . The synthesis of 1H-Pyrazole derivatives often leads to compounds with enhanced antifungal and antibacterial activities.
Anti-inflammatory Effects
Numerous studies have documented the anti-inflammatory properties of pyrazole derivatives. For example, specific pyrazole compounds demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A recent review noted that certain pyrazole derivatives exhibited significant anti-inflammatory activity with minimal side effects on gastric tissues .
Structure-Activity Relationship (SAR)
The efficacy of 1H-Pyrazole derivatives often depends on their substituents. For instance, compounds with electron-withdrawing groups showed increased inhibitory activity against various biological targets. A notable example is the derivative with a 4-fluorophenyl group, which demonstrated superior activity compared to others .
Case Study 1: Antiviral Activity
A study synthesized several pyrazole derivatives and evaluated their inhibitory effects on neuraminidase (NA), an enzyme critical for viral replication. Among these, one derivative exhibited an inhibition percentage of 72% at a concentration of 10 μM, suggesting strong antiviral potential .
Case Study 2: COX Inhibition
Another investigation focused on the COX inhibition profile of various pyrazole derivatives, revealing that some compounds had selectivity indices significantly higher than standard anti-inflammatory drugs like celecoxib . This highlights the therapeutic potential of these compounds in managing inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for preparing 1H-pyrazole-4-carboxylic acid derivatives, and how can the 5-ethynyl substituent be introduced?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, DMF-DMA, and substituted hydrazines are cyclized under reflux to form the pyrazole core . Introducing the 5-ethynyl group may involve Sonogashira coupling or substitution reactions using propargyl bromide. Post-functionalization of the 5-position (e.g., via diazotization and cyanide displacement) has been reported for similar derivatives, though optimization for the ethynyl group may require inert conditions and palladium catalysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?
- ¹H-NMR : The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm, while the methyl group at N1 resonates around δ 3.6–3.8 ppm. The ester carbonyl (C=O) in the ethyl group is typically observed at δ 4.1–4.3 ppm (quartet) .
- IR : Strong absorption bands for the ester C=O (~1740 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹) are critical .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., ~223 g/mol for C₉H₁₀N₂O₂), with fragmentation patterns confirming the ethynyl and ester groups .
Q. What in vitro pharmacological assays are suitable for initial evaluation of bioactivity, such as anti-inflammatory or antimicrobial potential?
- Anti-inflammatory : COX-1/COX-2 inhibition assays or carrageenan-induced paw edema models in rodents. Pyrazole derivatives with methylsulfanyl groups at position 3 have shown significant activity in these assays .
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria or fungal biofilms. Derivatives with electron-withdrawing groups (e.g., nitro) at position 5 exhibit enhanced activity .
Advanced Research Questions
Q. How can X-ray crystallography and DFT calculations resolve structural ambiguities in the solid-state vs. solution-phase conformation of this compound?
Single-crystal X-ray diffraction reveals planar pyrazole rings with torsional angles <5° between the ester and ethynyl groups. However, DFT (ωB97x-D/6-31G(d,p)-PCM) simulations indicate rotational flexibility of the ethynyl moiety in solution, leading to conformational discrepancies. Hirshfeld surface analysis can further map intermolecular interactions (e.g., C–H⋯O bonds) influencing crystal packing .
Q. What strategies address contradictory bioactivity data caused by substituent effects at the pyrazole 3- and 5-positions?
- Substituent Tuning : Replace the ethynyl group with cyano or nitro groups to enhance electron-deficient character, improving binding to hydrophobic enzyme pockets (e.g., COX-2) .
- SAR Studies : Systematic variation of the ester group (e.g., methyl to benzyl) can optimize lipophilicity and bioavailability. For example, ethyl esters generally show better solubility than methyl analogs in pharmacokinetic assays .
Q. How can computational methods like molecular docking predict the binding mechanism of this compound to targets like Keap1 or DHFR?
Docking (AutoDock Vina or Schrödinger Suite) against Keap1’s Kelch domain (PDB: 1X2J) reveals potential hydrogen bonding between the ethynyl group and Arg415. For DHFR (PDB: 1KMS), the pyrazole core may occupy the pteridine-binding site, with the ester forming van der Waals contacts with Phe36. MD simulations (>100 ns) are recommended to validate stability .
Q. What synthetic challenges arise during scale-up, and how can reaction conditions be optimized for higher yields?
- Byproduct Formation : Ethynyl group instability under acidic conditions can lead to alkyne dimerization. Use of degassed solvents and Cu(I) stabilizers (e.g., CuI) mitigates this .
- Purification : Silica gel chromatography often fails due to the compound’s polarity. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves resolution .
Methodological Guidance
Q. How should researchers handle discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the pyrazole ring?
DFT calculations typically underestimate bond lengths by 0.02–0.05 Å due to basis set limitations. Apply B3LYP-D3/def2-TZVP for improved accuracy. Cross-validate with MP2 or CCSD(T) if computational resources permit .
Q. What protocols ensure reproducibility in biological assays when testing this compound’s ulcerogenic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
